![molecular formula C16H10N2OS B2768405 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine CAS No. 683780-01-0](/img/structure/B2768405.png)
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a naphthalen-2-yloxy group.
Wirkmechanismus
Target of Action
Thieno[2,3-d]pyrimidines are known to have diverse biological activities . Some thieno[2,3-d]pyrimidines have been reported to inhibit VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
Thieno[2,3-d]pyrimidines have been reported to inhibit the activity of their target proteins, leading to downstream effects .
Biochemical Pathways
If the compound acts as a vegfr-2 inhibitor, it would affect angiogenesis, a process crucial for tumor growth and metastasis .
Result of Action
Thieno[2,3-d]pyrimidines have been reported to exhibit significant antitumor activity against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
Thieno[2,3-d]pyrimidines, a class of compounds to which it belongs, have been reported to exhibit diverse biological activities . They have been synthesized and evaluated for their abilities to inhibit various enzymes and proteins .
Cellular Effects
Thieno[2,3-d]pyrimidines have been shown to exhibit antiproliferative activity against various cancer cell lines . They have been tested for their abilities to inhibit cell growth and prevent cancer cell proliferation .
Molecular Mechanism
Thieno[2,3-d]pyrimidines have been shown to inhibit various enzymes and proteins, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thieno[2,3-d]pyrimidines have been associated with one-carbon metabolism, which involves interconnected folate-dependent metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . The naphthalen-2-yloxy group can be introduced via nucleophilic substitution reactions using naphthalen-2-ol and appropriate leaving groups under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, potentially utilizing continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core .
Wissenschaftliche Forschungsanwendungen
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) to inhibit cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidine: A core structure similar to 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine, often used in the synthesis of various bioactive molecules.
Naphthalen-2-yloxy derivatives: Compounds containing the naphthalen-2-yloxy group, which exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of the thieno[2,3-d]pyrimidine core and the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in cancer .
Eigenschaften
IUPAC Name |
4-naphthalen-2-yloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c1-2-4-12-9-13(6-5-11(12)3-1)19-15-14-7-8-20-16(14)18-10-17-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBNVADZSCDZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7S,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride dihydrate](/img/structure/B2768322.png)
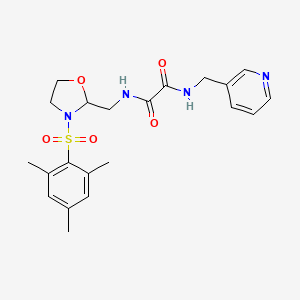
![N'-[(4-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2768325.png)

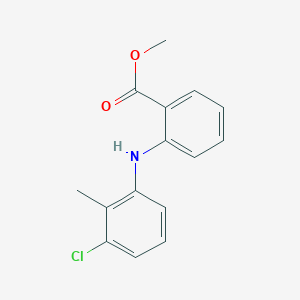
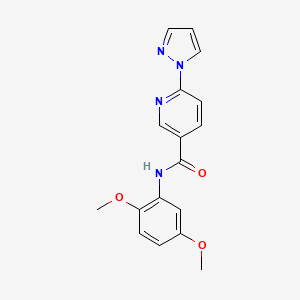
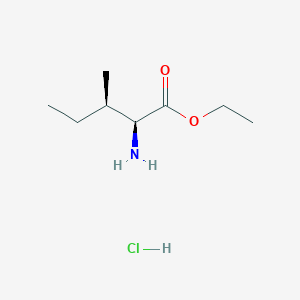
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)
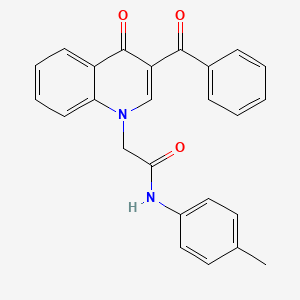
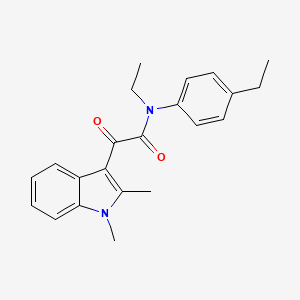
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
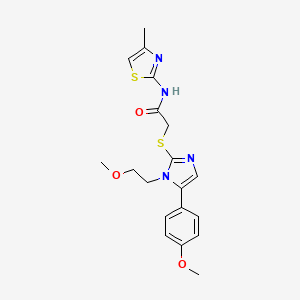
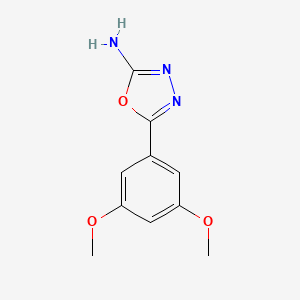
![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide](/img/structure/B2768345.png)
